6-Bromo-7-chloro-4-methyl-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazolamine, 6-bromo-7-chloro-4-methyl- is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzene ring fused with a thiazole ring, which contains nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolamine, 6-bromo-7-chloro-4-methyl- typically involves the bromination and chlorination of 2-aminobenzothiazole derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters such as temperature, pressure, and reagent concentrations are optimized for maximum yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolamine, 6-bromo-7-chloro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
2-Benzothiazolamine, 6-bromo-7-chloro-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for developing pharmaceutical agents with potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzothiazolamine, 6-bromo-7-chloro-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms and the methyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzothiazolamine, 6-bromo-4-chloro-
- 2-Benzothiazolamine, 6-chloro-4-methyl-
- 2-Benzothiazolamine, 6-bromo-4-methyl-
Uniqueness
2-Benzothiazolamine, 6-bromo-7-chloro-4-methyl- is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzothiazole ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
383131-53-1 |
---|---|
Molecular Formula |
C8H6BrClN2S |
Molecular Weight |
277.57 g/mol |
IUPAC Name |
6-bromo-7-chloro-4-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H6BrClN2S/c1-3-2-4(9)5(10)7-6(3)12-8(11)13-7/h2H,1H3,(H2,11,12) |
InChI Key |
PZRALQSDOXZZIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N=C(S2)N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.